molecular formula C10H8ClN B1584123 2-Chloro-3-methylquinoline CAS No. 57876-69-4

2-Chloro-3-methylquinoline

Cat. No. B1584123
CAS RN: 57876-69-4
M. Wt: 177.63 g/mol
InChI Key: UMYPPRQNLXTIEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylquinoline is an organic compound used as a chemical synthesis intermediate . It appears as white to beige crystalline needles or crystals .


Synthesis Analysis

The synthesis of 2-Chloro-3-methylquinoline can be achieved through the use of Vilsmeier–Haack reagent on N-phenylpropionamide . This method has been utilized as a precursor in the synthesis of basic camptothecin core and quinoline fused with 1,8-naphthridine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-methylquinoline is C10H8ClN . The structural and spectroscopic investigation of this compound has been carried out using UV–Vis, NMR, and vibrational spectral techniques combined with molecular docking analysis .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2-Chloro-3-methylquinoline is a white to beige crystalline substance .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

2-Chloro-3-methylquinoline: is a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its chlorine atom can act as a synthetic handle, allowing for further functionalization and the creation of a diverse array of biologically active molecules. This compound has been used to synthesize derivatives with potential activity against various diseases, including infectious and neurological disorders.

Synthesis of Chlorinated Pharmaceuticals

The presence of chlorine in pharmaceuticals is significant, as chlorinated compounds often exhibit enhanced pharmacokinetic properties and biological activity . 2-Chloro-3-methylquinoline can serve as a precursor in the synthesis of chlorinated drugs, contributing to the development of new medications with improved efficacy against life-threatening diseases.

Antimicrobial Agents

Research has shown that certain derivatives of 2-Chloro-3-methylquinoline possess antimicrobial properties . By performing molecular transformations around this nucleus, scientists can obtain new compounds expected to exhibit optimized antimicrobial activity, potentially leading to the development of new antibiotics.

Mechanism of Action

Safety and Hazards

The safety information for 2-Chloro-3-methylquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 .

Future Directions

Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications have been highlighted in the literature from 2013 to 2017 . The focus is on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYPPRQNLXTIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320761
Record name 2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylquinoline

CAS RN

57876-69-4
Record name 57876-69-4
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Record name 2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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